trizinc;diphosphate;hydrate

描述

Nomenclature and Contextual Chemical Formulae

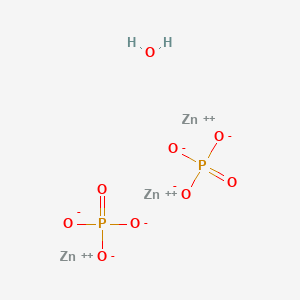

The precise identification of trizinc diphosphate (B83284) hydrate (B1144303) is established through its systematic nomenclature and chemical formulae. The general chemical formula for the compound is Zn₃(PO₄)₂·xH₂O, indicating that it consists of three zinc cations (Zn²⁺), two phosphate (B84403) anions (PO₄³⁻), and a variable number of water molecules (xH₂O) in its structure. The degree of hydration can vary depending on the synthesis conditions.

A widely studied and specific form is the tetrahydrate, Zn₃(PO₄)₂·4H₂O, which occurs naturally as the mineral hopeite. arizona.eduwikipedia.org This mineral form is notable for its well-defined crystalline structure. arizona.edu The anhydrous form, Zn₃(PO₄)₂, serves as a reference point for understanding the properties of its hydrated counterparts. atamanchemicals.com

The compound is identified by several names and registry numbers across chemical databases. The International Union of Pure and Applied Chemistry (IUPAC) name is often cited as trizinc;diphosphate;hydrate or trizinc(2+) diphosphate. nih.govfishersci.se

Table 1: Chemical Identification of Trizinc Diphosphate and its Hydrates

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Synonyms | Zinc(II) phosphate xhydrate, Zinc orthophosphate hydrate, Trizinc bis(orthophosphate) hydrate nih.govamericanelements.com |

| General Formula | Zn₃(PO₄)₂·xH₂O |

| Anhydrous Formula | Zn₃(PO₄)₂ atamanchemicals.com |

| Tetrahydrate Formula | Zn₃(PO₄)₂·4H₂O (Hopeite) wikipedia.org |

| CAS Number (Hydrate) | 34807-26-6 nih.gov |

| CAS Number (Anhydrous) | 7779-90-0 atamanchemicals.comsigmaaldrich.com |

| Molecular Weight (Anhydrous) | 386.11 g/mol atamanchemicals.comsigmaaldrich.com |

| Molecular Weight (Hydrate) | ~404.1 g/mol nih.gov |

Significance in Inorganic Chemistry and Materials Science Research

The significance of trizinc diphosphate hydrate in academic research stems from its interesting structural chemistry and its functional properties, which are exploited in materials science.

In the realm of inorganic chemistry , the crystal structure of trizinc diphosphate hydrate, particularly the tetrahydrate form known as hopeite, is a subject of detailed crystallographic studies. Hopeite possesses an orthorhombic crystal system. arizona.eduiucr.orgmindat.org Its structure is composed of interconnected polyhedra: ZnO₄ tetrahedra, PO₄ tetrahedra, and ZnO₂(H₂O)₄ octahedra. iucr.orgmdpi.com Research has identified polymorphs, such as parahopeite, which shares the same chemical formula (Zn₃(PO₄)₂·4H₂O) but crystallizes in the triclinic system, offering a comparative basis for structural analysis. wikipedia.orgmdpi.com The thermal behavior of these hydrates is also a key area of investigation, with studies revealing that heating leads to a multi-step dehydration process, ultimately forming anhydrous zinc phosphate (α-Zn₃(PO₄)₂) and other pyrophosphate phases like Zn₂P₂O₇ at higher temperatures. researchgate.netresearchgate.net

In materials science , trizinc diphosphate hydrate is highly valued for its practical applications. Its most prominent use is as a corrosion inhibitor in protective coatings for metal surfaces, particularly steel. atamanchemicals.comsmolecule.com These phosphate coatings create a dense, crystalline layer that acts as a physical barrier to moisture and corrosive agents, and they have largely replaced more toxic lead and chromium-based inhibitors. atamanchemicals.com The synthesis method—such as precipitation from an aqueous solution of a zinc salt and phosphoric acid or hydrothermal synthesis—is a critical research focus, as it influences the particle size, morphology, and crystallinity of the resulting material, which in turn dictates its performance. atamanchemicals.comresearchgate.netsmolecule.com Beyond corrosion protection, it serves as a crucial component in dental cements, where it is used for luting permanent restorations. atamanchemicals.comfishersci.sesmolecule.com More recent research has also explored its potential as a flame retardant additive in polymers, where it promotes char formation during combustion. scribd.com

Table 2: Research Highlights and Properties of Trizinc Diphosphate Tetrahydrate (Hopeite)

| Property | Research Finding |

|---|---|

| Crystal System | Orthorhombic arizona.eduiucr.orgmindat.org |

| Space Group | Pnma arizona.eduiucr.org |

| Cell Parameters | a ≈ 10.6 Å, b ≈ 18.3 Å, c ≈ 5.0 Å arizona.eduiucr.org |

| Structural Units | ZnO₄ tetrahedra, PO₄ tetrahedra, ZnO₂(H₂O)₄ octahedra iucr.orgmdpi.com |

| Polymorphism | Exists as orthorhombic hopeite and triclinic parahopeite wikipedia.orgmdpi.com |

| Primary Application | Anti-corrosion coatings, dental cements atamanchemicals.comsmolecule.com |

| Synthesis Methods | Precipitation, Hydrothermal Synthesis, Solid-state reaction atamanchemicals.comresearchgate.netsmolecule.comresearchgate.net |

| Thermal Decomposition | Dehydrates in steps upon heating to form anhydrous phases researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Trizinc diphosphate hydrate | Zn₃(PO₄)₂·xH₂O |

| Zinc cation | Zn²⁺ |

| Phosphate anion | PO₄³⁻ |

| Water | H₂O |

| Trizinc diphosphate tetrahydrate (Hopeite) | Zn₃(PO₄)₂·4H₂O |

| Trizinc diphosphate (anhydrous) | Zn₃(PO₄)₂ |

| Parahopeite | Zn₃(PO₄)₂·4H₂O |

| Zinc pyrophosphate | Zn₂P₂O₇ |

| Lead | Pb |

| Chromium | Cr |

属性

IUPAC Name |

trizinc;diphosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.H2O.3Zn/c2*1-5(2,3)4;;;;/h2*(H3,1,2,3,4);1H2;;;/q;;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTWCNIDKQZDFF-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O9P2Zn3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Reaction Pathways for Trizinc Diphosphate Hydrate

Aqueous Precipitation Routes

Aqueous precipitation is a prevalent method for synthesizing trizinc diphosphate (B83284) hydrate (B1144303), involving the reaction of soluble zinc and phosphate (B84403) precursors in an aqueous medium. atamanchemicals.com This approach allows for significant control over the product's characteristics through the careful manipulation of reaction conditions.

Controlled Reactant Introduction and Environmental Parameters

The controlled introduction of reactants and the precise management of environmental parameters are fundamental to directing the outcome of the precipitation reaction. Key parameters such as pH, temperature, reactant concentration, and aging time are meticulously controlled to achieve the desired crystal size, morphology, and purity. atamanchemicals.com

Research indicates that maintaining a pH between 4 and 6 is typical for the precipitation of zinc phosphate from aqueous solutions. The temperature is also a critical factor; for instance, processes to optimize dihydrate forms often involve adjusting the temperature to a range of 60–80°C. The rate of addition of the precursors, such as the slow, continuous stirring of a phosphoric acid solution into a zinc oxide suspension, ensures a complete and uniform reaction, leading to the formation of a white, insoluble precipitate. atamanchemicals.com Following precipitation, an aging step is often employed to allow for crystal growth and maturation, which can influence the final particle size and crystallinity.

Influence of Precursors on Product Characteristics

The choice of zinc and phosphate precursors significantly impacts the properties of the synthesized trizinc diphosphate hydrate. Various zinc sources, including zinc oxide, zinc nitrate (B79036), zinc sulfate (B86663), and zinc chloride, can be reacted with phosphate sources like phosphoric acid or soluble phosphates such as disodium (B8443419) hydrogen phosphate and potassium dihydrogen phosphate. atamanchemicals.comsmolecule.comaustinpublishinggroup.com

The selection of precursors can influence the reaction kinetics and the final product's phase and morphology. For example, the reaction of zinc oxide with phosphoric acid is a common industrial method, while the use of zinc salts like zinc nitrate or chloride in a double displacement reaction with a soluble phosphate salt offers an alternative route. atamanchemicals.com The purity of the precursors is also paramount, as impurities can be incorporated into the final product, affecting its performance characteristics. google.com Nano-sized zinc phosphate particles, which offer improved dispersion in applications like high-performance coatings, can be synthesized by carefully selecting precursors and controlling precipitation conditions. atamanchemicals.comaustinpublishinggroup.com

Interactive Table 1: Influence of Precursors on Trizinc Diphosphate Hydrate Synthesis via Aqueous Precipitation

| Zinc Precursor | Phosphate Precursor | Typical Reaction Conditions | Resulting Product Characteristics | Reference(s) |

|---|---|---|---|---|

| Zinc Oxide (ZnO) | Phosphoric Acid (H₃PO₄) | Suspension in water, slow addition of acid, 60-90°C | Forms dense, crystalline layer; common industrial method. | atamanchemicals.comacs.org |

| Zinc Nitrate (Zn(NO₃)₂) | Disodium Hydrogen Phosphate (Na₂HPO₄) | Aqueous solution, controlled pH and temperature. | Double displacement reaction; purity depends on byproduct removal. | atamanchemicals.com |

| Zinc Chloride (ZnCl₂) | Potassium Dihydrogen Phosphate (KH₂PO₄) | Aqueous solution, use of precipitating agent (ammonia). | Can produce nano-sized particles with higher crystallinity. | austinpublishinggroup.com |

| Zinc Sulfate (ZnSO₄) | Sodium Pyrophosphate (Na₄P₂O₇) | Heated, strongly acidic solution. | Produces zinc pyrophosphate (Zn₂P₂O₇). | wikipedia.org |

| Zinc Acetate (B1210297) (Zn(CH₃COO)₂) | Ammonium Metavanadate (NH₄VO₃) | Aqueous solution, stirred for 1 hour. | Forms 2D Zn₃(OH)₂(V₂O₇)‧2H₂O nanosheets. | dtu.dk |

Hydrothermal Crystallization Techniques

Hydrothermal synthesis is a powerful method for producing highly crystalline materials. This technique involves carrying out the crystallization process in a sealed, heated vessel (autoclave) under autogenous pressure, often using water or another solvent as the fluid medium. psu.eduberkeley.edu This route is particularly effective for synthesizing novel zinc phosphate structures, including those with open-framework architectures resembling zeolites. researchgate.net

Templated Synthesis Approaches with Organic Amines

A significant advancement in hydrothermal synthesis is the use of organic molecules, particularly amines, as templates or structure-directing agents (SDAs). nih.govcsulb.edu These organic molecules are incorporated into the growing inorganic framework, guiding the formation of specific pore structures and dimensionalities (e.g., layers, chains, or 3D frameworks). nih.goviisc.ac.in The amine is typically protonated and resides within the channels or cavities of the anionic zinc-phosphate framework, balancing the charge. researchgate.net

Examples of amines used in the synthesis of novel zinc phosphates include N,N'-dimethylethylenediamine, ethylenediamine, and triethylenetetramine. psu.edunih.govcsulb.edu The structure of the resulting zinc phosphate can be highly dependent on the specific amine used and the reaction temperature. For instance, using N,N'-dimethylethylenediamine as an SDA, different zinc phosphate structures with increasing structural dimensionality (from chains to layers to frameworks) were obtained by simply increasing the synthesis temperature from room temperature to 170°C. nih.gov After synthesis, the organic template can sometimes be removed through calcination, potentially yielding a porous material. psu.eduresearchgate.net

Interactive Table 2: Examples of Templated Hydrothermal Synthesis of Zinc Phosphates

| Template (Organic Amine) | Zinc/Phosphorus Source | Synthesis Temperature | Resulting Structure/Compound | Reference(s) |

|---|---|---|---|---|

| N,N'-dimethylethylenediamine | Zn(CH₃CO₂)₂ / H₃PO₄ | Room Temperature | 1D Chains: [C₄N₂H₁₄][Zn(HPO₄)₂]·H₂O | nih.gov |

| N,N'-dimethylethylenediamine | Zn(CH₃CO₂)₂ / H₃PO₄ | 60°C | 2D Layers: [C₄N₂H₁₄][Zn₂(H₀.₅PO₄)₂(H₂PO₄)] | nih.gov |

| N,N'-dimethylethylenediamine | Zn(CH₃CO₂)₂ / H₃PO₄ | 170°C | 3D Framework: [C₄N₂H₁₄][Zn₅(H₂O)(PO₄)₄] | nih.gov |

| Triethylenetetramine | Zn(CH₃COO)₂ / H₃PO₄ | 170°C (10 days) | [Zn₂(HPO₄)₃]₂·[(C₆N₄H₂₂)₀.₅]₂ | psu.edu |

| 1,2-diaminocyclohexane | Zn(OAc)₂·2H₂O / H₃PO₃ | 180°C (7 days) | Layered Zinc Phosphate-Phosphite: (C₆H₁₅N₂)₂Zn₄(PO₄)₂(HPO₃)₂ | rsc.org |

Thermodynamic and Kinetic Control in Crystallization

Thermodynamic and kinetic factors play a crucial role in determining the final product of hydrothermal crystallization. scispace.comopenresearchlibrary.org Thermodynamics governs which phase is most stable under a given set of conditions (temperature, pressure, composition), while kinetics determines the rate at which that phase forms. nih.gov

In the hydrothermal synthesis of zinc phosphates, temperature is a key parameter for controlling the outcome. As seen with amine-templated synthesis, different crystalline phases can be accessed from the same reaction mixture simply by altering the temperature, which shifts the thermodynamic stability of the various possible structures. nih.gov The duration of the hydrothermal treatment also influences the final product, affecting crystal growth and potentially leading to phase transformations from a kinetically favored, metastable phase to a thermodynamically more stable one. psu.edu The study of the thermal decomposition of hydrated zinc phosphates, which involves dehydration and transformation to anhydrous forms at high temperatures, provides insight into the thermodynamic stability and kinetics of these compounds. acs.orgresearchgate.net For example, the thermal treatment of Zn₃(PO₄)₂·4H₂O leads to its decomposition to anhydrous Zn₃(PO₄)₂ through a series of dehydration reactions, the kinetics of which can be studied to understand the energy barriers for these transformations. acs.orgresearchgate.net

Solid-State Reaction Processes

Solid-state reaction provides an alternative, often solvent-free, route for the synthesis of zinc phosphates. These reactions involve the direct interaction of solid precursors, which can be initiated by mechanical grinding or by heating at elevated temperatures. researchgate.net

One notable example is the synthesis of nanoparticle zinc phosphate dihydrate (Zn₃(PO₄)₂·2H₂O) at room temperature. This was achieved by reacting sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) and zinc sulfate heptahydrate (ZnSO₄·7H₂O) via a solid-state route. researchgate.net The resulting product consisted of spherical nanoparticles with a size range of 40–50 nm. This method highlights the potential for producing nanomaterials through simple, environmentally friendly solid-state processes. researchgate.net Another pathway involves the high-temperature calcination of precursors like zinc hydrogen phosphate monohydrate, which is first formed by precipitation and then heated to 550-650°C to yield the final zinc pyrophosphate product. google.com This two-step process combines a precipitation step with a subsequent solid-state thermal conversion.

Solution-Gel Synthesis and Ceramic Composite Formation

The solution-gel (sol-gel) method is a versatile low-temperature technique for producing homogeneous, high-purity ceramic materials. For zinc-containing phosphate ceramics, this process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides and phosphate esters, to form a "sol" (a colloidal suspension) that subsequently evolves into a "gel" (a solid network).

Monolithic gels of phosphate ceramics can be synthesized using precursors like PO(OH)₃₋ₓ(OR)ₓ (derived from the reaction of P₂O₅ and an alcohol) along with metal alkoxides. cambridge.orgcambridge.org The introduction of zinc, often with alkali metals, into the gel system has been shown to produce completely glassy materials after firing at temperatures up to 850°C, preventing the crystallization that occurs in high-phosphorus compositions. cambridge.orgcambridge.org This is significant for creating amorphous ceramic composites with unique properties.

In the context of bioceramics, the sol-gel method is employed to create zinc-doped calcium phosphate and bioglass ceramics. nih.govresearchgate.net For instance, nano-bioglass ceramic nanoparticles (nBGC) with a composition of SiO₂:CaO:P₂O₅ can be synthesized via a sol-gel route, followed by doping with zinc ions from a zinc sulfate solution. nih.gov This process allows for the uniform integration of zinc into the ceramic matrix, which is crucial for applications in bone tissue regeneration due to zinc's osteoconductive properties. nih.govtandfonline.com The synthesis of zinc-doped biphasic calcium phosphate (BCP) powders via the sol-gel method has also been investigated, showing that zinc concentration influences phase stability and mechanical properties after sintering. researchgate.net

The process parameters, such as firing temperature and the chemical composition of the gel, are critical in determining the final state of the ceramic composite.

| Precursor System | Additive | Firing Temperature | Resulting Material/Phase | Reference |

| PO(OH)₃₋ₓ(OR)ₓ, Si/Ti Alkoxides | Zinc and Alkali Metals | 850°C | Amorphous (glassy) material | cambridge.orgcambridge.org |

| SiO₂–CaO–P₂O₅ (nBGC) | Zinc Sulfate | 60°C (drying) | Zinc-doped nano-bioglass ceramic (Zn-nBGC) | nih.gov |

| Calcium and Phosphate precursors | Zinc Acetate | 1000°C | Decomposition to β-TCP and trizinc phosphate | tandfonline.com |

| Calcium and Phosphate precursors | Zinc (varied mol%) | 1000–1300°C | Zinc-doped Biphasic Calcium Phosphate (BCP) | researchgate.net |

Advanced Synthesis Methods for Nanocrystalline Forms

The production of trizinc diphosphate hydrate in its nanocrystalline form is essential for enhancing its performance in various applications, such as advanced anti-corrosion coatings. Several innovative synthesis methods have been developed to control particle size, morphology, and crystallinity at the nanoscale.

Sonochemical Assistance in Precipitation

Sonochemistry utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. austinpublishinggroup.com When applied to the precipitation of zinc phosphate, this method offers significant advantages over conventional techniques. austinpublishinggroup.comresearchgate.net The synthesis is typically carried out by reacting a soluble zinc salt, like zinc chloride, with a phosphate source, such as potassium dihydrogen phosphate or orthophosphoric acid, under ultrasonic irradiation. austinpublishinggroup.comresearchgate.net

Research comparing conventional precipitation with sonochemically assisted synthesis has demonstrated that the latter is a more efficient process. austinpublishinggroup.com The intense energy from cavitation bubbles accelerates the reaction, leading to a drastic reduction in synthesis time. austinpublishinggroup.com Furthermore, sonochemical methods yield nanoparticles with higher crystallinity, a more uniform particle size distribution, and can be significantly more energy-efficient. austinpublishinggroup.com For example, Zn₃(PO₄)₂·4H₂O synthesized sonochemically from zinc oxide and orthophosphoric acid results in a product with high purity and crystallinity. researchgate.net The process has also been used to create amorphous zinc phosphate nanospheres with controllable diameters by adjusting the pH of the precursor solution. researchgate.netkoreascience.kr

Table 2: Comparison of Conventional and Sonochemical Synthesis of Zinc Phosphate Nanopowders

| Parameter | Conventional Method (NUS) | Sonochemical Method (US) | Improvement | Reference |

|---|---|---|---|---|

| Reaction Time | 60 minutes | 15 minutes | 75% reduction | austinpublishinggroup.com |

| Average Particle Size | 214.9 nm | 110.3 nm | ~49% smaller | austinpublishinggroup.com |

| Crystallinity | 36.19 ± 1.8% | 45.94 ± 0.6% | ~27% increase | austinpublishinggroup.com |

| Energy Efficiency | - | >80% energy savings | Significant | austinpublishinggroup.com |

Ultrasonic-Template-Microwave (UTM) Assisted Synthesis

The Ultrasonic-Template-Microwave (UTM) assisted route is a facile, one-step method for producing surface-modified zinc phosphate nanocrystals. scirp.org This technique combines the benefits of ultrasonic irradiation to improve product distribution, microwave heating for rapid and uniform energy conversion, and a template (like the surfactant Triton X-100) to control growth and prevent agglomeration. scirp.org

In a typical UTM synthesis, zinc phosphate nanocrystals are prepared and surface-modified simultaneously. scirp.org The use of ultrasonic and microwave energy prevents the reunion of particles and enhances their dispersion. scirp.org The surfactant template not only limits the particle size during the reaction but also improves the dispersion of the final nanocrystals in application media, such as paints. scirp.org This one-step process has been shown to produce well-dispersed zinc phosphate nanocrystals with particle sizes in the range of 30–35 nm. scirp.orgscirp.org The resulting nanocrystals exhibit significantly improved anti-corrosion properties compared to bulk materials. scirp.org

Rheological Phase Reaction Method

The Rheological Phase Reaction (RPR) method is an eco-friendly synthesis technique that involves the chemical reaction of a solid-liquid rheological mixture. encyclopedia.pubmdpi.com The process begins by thoroughly mixing stoichiometric amounts of solid reactants. A small amount of a liquid, such as water or an organic solvent, is then added to create a smooth, viscoelastic, honey-like paste. encyclopedia.pubmdpi.com This rheological body is then typically heated under specific conditions to form the desired compound. mdpi.com

The RPR method is considered a "pollution-less" route for preparing highly crystalline and phase-pure metal oxides and other compounds. encyclopedia.pubresearchgate.net It has been successfully used to synthesize various materials, including zinc phthalate, demonstrating its applicability to zinc-based coordination compounds. researchgate.net While specific reports on trizinc diphosphate hydrate are less common, the RPR method's versatility makes it a promising, simple, and effective route for preparing this compound from a solid-liquid mixture of zinc and phosphate precursors. researchgate.net

Mechanistic Investigations of Formation Pathways

Understanding the formation pathways of trizinc diphosphate hydrate is crucial for controlling the synthesis of its various crystalline and hydrated forms. Mechanistic studies often focus on the influence of reaction parameters and the transformation between different phases.

A key aspect of the formation mechanism involves the dehydration of hydrated zinc phosphate species. aip.org For example, the transformation of zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O) to anhydrous α-zinc phosphate (α-Zn₃(PO₄)₂) has been studied using thermogravimetric analysis (TGA). These investigations show that the water of crystallization is lost in distinct steps at specific temperatures. Two water molecules are typically removed around 300°C, with the remaining two being driven off by 600°C. aip.org

The reaction conditions play a critical role in determining the final product. The formation of different phases and morphologies is highly dependent on factors such as pH and calcination temperature. tandfonline.com Studies on zinc-doped calcium phosphate systems show that at high calcination temperatures (e.g., 1000°C), the initial hydroxyapatite (B223615) structure can decompose, leading to the formation of distinct phases like β-tricalcium phosphate and trizinc phosphate. tandfonline.com This indicates that under certain thermal conditions, the zinc cations are extracted from the host lattice to form a separate trizinc phosphate phase. tandfonline.com

In sonochemical synthesis, the unique reaction environment created by acoustic cavitation influences the formation pathway, leading to products with different characteristics compared to those from conventional methods, even when using the same starting reagents. researchgate.net The rapid heating and cooling rates and high pressures associated with bubble collapse can favor different nucleation and growth mechanisms, resulting in higher crystallinity and smaller particle sizes. austinpublishinggroup.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Trizinc Diphosphate Hydrate | Zn₃(PO₄)₂·xH₂O |

| Zinc Phosphate | Zn₃(PO₄)₂ |

| Zinc Oxide | ZnO |

| Phosphoric Acid | H₃PO₄ |

| Monoalkyl Phosphate | - |

| Dialkyl Phosphate | - |

| Silicon Alkoxide | - |

| Titanium Alkoxide | - |

| Zinc Sulfate | ZnSO₄ |

| Calcium Nitrate | Ca(NO₃)₂ |

| Tetraethyl Orthosilicate | Si(OC₂H₅)₄ |

| Diammonium Hydrogen Orthophosphate | (NH₄)₂HPO₄ |

| Zinc Chloride | ZnCl₂ |

| Potassium Dihydrogen Phosphate | KH₂PO₄ |

| Triton X-100 | C₁₄H₂₂(C₂H₄O)n |

| Zinc Phthalate | C₈H₄O₄Zn |

| Zinc Acetate | Zn(CH₃COO)₂ |

| β-Tricalcium Phosphate | β-Ca₃(PO₄)₂ |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a cornerstone technique for elucidating the crystalline nature and atomic-level structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline solid, researchers can determine the arrangement of atoms within the crystal lattice.

The diffraction pattern of hopeite is characterized by a series of peaks at specific 2θ angles, with the most intense peaks typically appearing at positions that correspond to the crystal lattice spacings. These patterns are crucial for quality control in industrial applications and for the initial characterization of newly synthesized materials. For instance, studies have used PXRD to confirm the formation of hopeite as the main crystalline phase in zinc phosphate (B84403) coatings on steel. icm.edu.pl The peak positions and their relative intensities from an experimental PXRD pattern are compared with standard diffraction data from databases like the International Centre for Diffraction Data (ICDD) to confirm the phase identity. arizona.edu

| d-spacing (Å) | Relative Intensity (%) |

|---|---|

| 9.12 | 60 |

| 4.568 | 100 |

| 4.410 | 20 |

| 3.460 | 25 |

| 3.388 | 25 |

| 2.853 | 65 |

| 1.939 | 19 |

For a precise determination of the atomic arrangement, bond lengths, and bond angles, single-crystal X-ray crystallography is the definitive technique. Trizinc diphosphate (B83284) tetrahydrate is known to exist in two polymorphic forms, hopeite and parahopeite, which have the same chemical formula but differ in their crystal structures.

Hopeite crystallizes in the orthorhombic system, with the space group Pnma. arizona.eduiucr.org The structure consists of interconnected ZnO₄ tetrahedra and ZnO₂(H₂O)₄ octahedra, which are linked by PO₄ tetrahedra. iucr.org Specifically, the zinc atoms occupy two distinct crystallographic sites: one is tetrahedrally coordinated by four oxygen atoms, and the other is octahedrally coordinated by two oxygen atoms from phosphate groups and four water molecules. arizona.eduiucr.org These polyhedra share corners and edges to form a complex three-dimensional framework. iucr.org

Parahopeite , on the other hand, is the triclinic dimorph of hopeite, crystallizing in the space group P1. wikipedia.orgmindat.org While it also features both tetrahedrally and octahedrally coordinated zinc atoms, the connectivity of the polyhedra differs from that in hopeite. mdpi.comcambridge.org In parahopeite, the ZnO₄ tetrahedra are independent, whereas in hopeite, they share corners with each other. iucr.org This difference in the atomic arrangement leads to distinct physical and optical properties for the two polymorphs.

| Parameter | Hopeite | Parahopeite |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pnma | P1 |

| a (Å) | 10.597(3) - 10.629(2) | 5.76 |

| b (Å) | 18.318(8) - 18.339(3) | 7.54 |

| c (Å) | 5.031(1) - 5.040(1) | 5.27 |

| α (°) | 90 | 93.44 |

| β (°) | 90 | 91.2 |

| γ (°) | 90 | 91.4 |

| Z | 4 | 1 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular vibrations within a compound. These techniques are sensitive to the types of chemical bonds present and their local environment, making them powerful tools for characterizing the functional groups in trizinc diphosphate hydrate (B1144303).

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For trizinc diphosphate hydrate, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of the phosphate (PO₄³⁻) and water (H₂O) groups.

The vibrations of the phosphate ion give rise to a series of strong absorption bands. The symmetric and antisymmetric stretching vibrations of the P-O bonds are typically observed in the region of 900-1200 cm⁻¹. The bending vibrations of the O-P-O angles occur at lower wavenumbers, generally between 400 and 650 cm⁻¹.

The presence of water of hydration is clearly indicated by characteristic absorption bands. A broad band in the high-frequency region, typically around 3000-3600 cm⁻¹, is attributed to the O-H stretching vibrations of the water molecules. The bending vibration of the H-O-H angle appears as a sharp peak at approximately 1600-1650 cm⁻¹. researchgate.net The positions and shapes of these bands can provide information about the strength of hydrogen bonding within the crystal structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000-3600 | O-H stretching | H₂O |

| ~1600-1650 | H-O-H bending | H₂O |

| ~900-1200 | P-O stretching | PO₄³⁻ |

| ~400-650 | O-P-O bending | PO₄³⁻ |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of trizinc diphosphate hydrate offers a detailed vibrational fingerprint that can be used for identification and structural analysis.

The Raman spectra of hopeite and parahopeite show distinct differences, particularly in the hydroxyl stretching region, which reflects their different crystal structures. nih.gov The symmetric stretching mode of the PO₄ group (ν₁) gives rise to a very intense and sharp band in the Raman spectrum, typically around 950-980 cm⁻¹, and its exact position can be used to identify the specific zinc phosphate mineral. nih.gov The antisymmetric stretching (ν₃) and the bending modes (ν₂ and ν₄) of the phosphate group are also observed in the Raman spectrum, often with better resolution than in the corresponding FTIR spectrum. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000-3600 | O-H stretching | H₂O |

| ~950-980 | ν₁ (symmetric stretching) | PO₄³⁻ |

| ~1000-1150 | ν₃ (antisymmetric stretching) | PO₄³⁻ |

| ~400-650 | ν₂, ν₄ (bending) | PO₄³⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. For trizinc diphosphate hydrate, ³¹P and ⁶⁷Zn NMR would be the most informative.

³¹P NMR spectroscopy is highly sensitive due to the 100% natural abundance of the ³¹P isotope and provides detailed information about the phosphate groups. dtic.mil The chemical shift of the phosphorus nucleus is influenced by its coordination environment, the number of attached zinc atoms, and the nature of the P-O-Zn linkages. In solid-state ³¹P MAS (Magic Angle Spinning) NMR, different phosphate environments within the crystal lattice can be distinguished, providing insights into the local structure and connectivity of the phosphate tetrahedra. For zinc phosphate materials, distinct peaks can be observed for different Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting the phosphate tetrahedron to neighboring phosphate or zinc polyhedra.

Elemental and Compositional Analysis

Accurate determination of the elemental and compositional makeup of trizinc diphosphate hydrate is fundamental for confirming its stoichiometry and purity. High-precision spectroscopic techniques are employed for this purpose.

Energy Dispersive X-ray (EDX) spectroscopy, often coupled with electron microscopy, is a standard method for verifying the elemental composition of synthesized trizinc diphosphate hydrate. The analysis consistently confirms that the crystals are composed of zinc (Zn), phosphorus (P), and oxygen (O). icm.edu.plwisconsin.edu This technique is effective for confirming the presence of the expected elements and the absence of significant impurities. scholarsresearchlibrary.com

EDX analysis can provide semi-quantitative data on the elemental ratios. For example, studies on hydrothermally grown zinc phosphate hydrate films have used EDX to determine the elemental stoichiometric combinations, finding compositions of approximately 55%-60% [Zn+O] and 40%-45% [2P+5O] in the prismatic hopeite phase. wisconsin.edu In other research, EDX has been used to track compositional changes in phosphate conversion coatings, showing that the relative amounts of phosphorus and zinc increase with longer immersion times, indicating a growing thickness of the phosphate layer. researchgate.net

| Reference Study | Key Finding | Detected Elements | Additional Notes |

|---|---|---|---|

| Synthesis and solubility of hopeite icm.edu.pl | Confirmed the primary composition of synthetic hopeite crystals. | Zn, P, O | Analysis performed on idiomorphic crystals up to 200 μm. |

| Growth and characterization of α-hopeite scholarsresearchlibrary.com | Verified the presence of zinc and phosphate and the absence of impurities in gel-grown crystals. | Zn, P | Reported elemental percentages for phosphorous (56.75%) and zinc (43.25%). |

| Enhanced UV Light-Emission study wisconsin.edu | Determined elemental stoichiometric combinations in prismatic crystals. | Zn, P, O | Found compositions of ≈55%–60% [Zn+O] and ≈40%-45% [2P+5O]. |

| 2D Zinc Phosphate templated by Tris (2-aminoethyl) amine ajol.info | Characterized the composition of a layered zinc phosphate hydrate. | Zn, P, O | Used in conjunction with other characterization techniques. |

For highly accurate and sensitive quantitative elemental analysis, Inductively Coupled Plasma (ICP) techniques are employed. ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES) can detect and quantify trace and ultra-trace elements simultaneously, providing a comprehensive view of a sample's elemental composition. element.com These methods are capable of determining element concentrations down to parts-per-million (ppm) or even parts-per-billion (ppb) levels. element.commalvernpanalytical.com

In the context of trizinc diphosphate hydrate, ICP-MS and ICP-OES are used for precise compositional characterization, particularly of amorphous nanoparticle intermediates that precede the crystalline phase. researchgate.net These techniques are also used to measure the dissolution and leaching behavior of zinc phosphate coatings. For example, ICP spectroelectrochemistry has been used to quantitatively measure the release of phosphate and zinc from conversion layers when exposed to alkaline solutions, revealing that the elements are removed in a 1:1 ratio in the early stages. researchgate.net Such precise measurements are critical for understanding the stability and degradation mechanisms of zinc phosphate materials. mdpi.com

Electron Microscopy Techniques

Electron microscopy is indispensable for visualizing the micromorphology and surface characteristics of trizinc diphosphate hydrate crystals, linking synthetic conditions to the final material's physical form.

Scanning Electron Microscopy (SEM) is widely used to investigate the morphology, size, and surface topography of trizinc diphosphate hydrate crystals. SEM analysis reveals a variety of crystal habits depending on the synthesis method.

| Observed Morphology | Description | Reference Study |

|---|---|---|

| Idiomorphic, Rectangular Crystals | Well-formed crystals with a rectangular shape and smooth surfaces, with lengths from 10-200 μm. | icm.edu.pl |

| Needle-like Structure | Distinct, sharp needle-shaped crystals characteristic of its orthorhombic dipyramidal unit cell. | researchgate.net |

| Step-like Growth Pattern | Surface features showing screw dislocations and rectangular spiral growth steps. | scholarsresearchlibrary.com |

| Plate-like and Hexagonal Structures | Morphology observed in nanocrystals synthesized via precipitation methods. | austinpublishinggroup.com |

| Finer, More Compact Crystals | Observed in conversion coatings where post-processing influences crystal refinement. | mdpi.com |

Transmission Electron Microscopy (TEM) for Microstructure and Nanoparticle Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and morphology of materials at the nanoscale. Studies on zinc phosphate-based materials have utilized TEM to reveal detailed information about their microstructure and the size and shape of their constituent nanoparticles.

For instance, research on the synthesis of zinc phosphate nanocrystals has demonstrated the capability of TEM in characterizing the resulting nanoparticles. In one study, the synthesis of surface-modified zinc phosphate nanocrystals via an ultrasonic-template-microwave assisted route yielded well-dispersed nanoparticles with sizes ranging from 30 to 35 nm. osti.gov Another investigation into surface-modified antibacterial and anti-corrosive zinc phosphate nanoparticles reported particle sizes in the range of 10-23 nm and 15-32 nm, respectively, as observed through TEM. researchgate.net

The morphology of trizinc diphosphate hydrate can also be influenced by the presence of other molecules. For example, the formation of enzyme–Zn₃(PO₄)₂·4H₂O hybrid nanomaterials has been shown to result in different morphologies, including nanoflower-like structures. researchgate.net TEM analysis is instrumental in observing these intricate structures and understanding how the inclusion of biomolecules affects the crystallization and aggregation of the inorganic phosphate.

The table below summarizes representative findings from TEM analysis of zinc phosphate nanoparticles.

| Sample Description | Synthesis Method | Observed Particle Size (nm) | Morphology |

| Surface-modified zinc phosphate nanocrystals | Ultrasonic-template-microwave assisted | 30 - 35 | Well-dispersed |

| Surface-modified antibacterial zinc phosphate nanoparticles | Ultrasonic synthesis | 10 - 23 | Not specified |

| Enzyme–Zn₃(PO₄)₂·4H₂O hybrid nanomaterials | Self-assembly | Not specified | Nanoflower-like |

Selected Area Electron Diffraction (SAED)

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystallographic structure of a material. wikipedia.org By directing a focused electron beam onto a specific area of the sample and observing the resulting diffraction pattern, one can distinguish between single-crystalline, polycrystalline, and amorphous materials. youtube.com

A single-crystalline material will produce a diffraction pattern of distinct spots, where each spot corresponds to a specific set of crystal lattice planes. wikipedia.org In contrast, a polycrystalline material, which is composed of many small, randomly oriented crystallites, will generate a pattern of concentric rings. wikipedia.org Each ring corresponds to a specific lattice spacing present within the various crystallites. Amorphous materials, lacking long-range atomic order, produce diffuse halos in their SAED patterns. youtube.com

Small-Angle X-ray Scattering (SAXS) for Nanoparticle Sizing

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to determine the size, shape, and distribution of nanoparticles in a sample. ptb.de It is particularly effective for characterizing particles in the size range of a few nanometers to approximately 300 nm. ptb.de

SAXS has been employed to analyze the size distribution of zinc phosphate nanoparticles. For example, a study on zinc phosphate nanoparticles formed in a solution containing protein revealed a bimodal size distribution. The analysis of the SAXS data indicated the presence of smaller primary particles and larger aggregates.

Table of SAXS Nanoparticle Sizing Data for Zinc Phosphate:

| Parameter | Value |

| Mean particle core radius (Rmean) | 1.1 nm |

| Aggregate radius of gyration (ξ) | 37 nm |

Atomic Force Microscopy (AFM) for Surface Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. azooptics.com It is widely used to characterize the surface morphology and roughness of coatings and crystalline materials.

AFM has been utilized to study the surface of zinc phosphate coatings, which often consist of hopeite crystals. These studies provide quantitative data on surface roughness parameters, which are crucial for applications such as corrosion protection and adhesion of subsequent coatings. stumejournals.com

One study investigated the effect of phosphating time on the surface roughness of hot-dip galvanized microalloyed steel. The resulting zinc phosphate layer, composed of insoluble phosphate crystals, was analyzed using AFM. The average values of various roughness parameters were determined and are presented in the table below.

Table of Surface Roughness Parameters of a Zinc Phosphate Coating from AFM Analysis:

| Roughness Parameter | Value | Description |

| Ra (Arithmetic Mean Roughness) | Varies with phosphating time | The average of the absolute values of the surface height deviations measured from the mean plane. |

| Rz (Maximum Height of the Profile) | No significant change | The sum of the height of the highest peak and the depth of the deepest valley within the evaluation length. |

| RSm (Mean Width of the Profile Elements) | Showed differences | The average width of the profile elements. |

| RPc (Peak Count) | Showed differences | The number of profile peaks per unit length. |

Polymorphism, Hydration States, and Phase Transformations

Identification and Characterization of Polymorphic Forms (e.g., Alpha- and Beta-Hopeite)

Trizinc diphosphate (B83284) tetrahydrate, Zn₃(PO₄)₂·4H₂O, is known to exist in at least two polymorphic forms, designated as α-hopeite and β-hopeite. mindat.orgwikipedia.org These forms, while sharing the same chemical formula, exhibit subtle differences in their physical properties, including optical characteristics and thermal behavior. mindat.orgwikipedia.orgarizona.edu The mineral hopeite crystallizes in the orthorhombic system with the space group Pnma. researchgate.netwikipedia.org

The synthesis conditions play a crucial role in determining which polymorph is formed. For instance, β-hopeite can be synthesized through hydrothermal crystallization from an aqueous solution at 20°C, while α-hopeite is formed at a higher temperature of 90°C. nih.gov The primary structural distinction between the alpha and beta forms is not in the atomic framework but in the orientation of one of the water molecules within the crystal lattice. mindat.orgnih.gov

| Property | α-Hopeite | β-Hopeite |

| Chemical Formula | Zn₃(PO₄)₂·4H₂O | Zn₃(PO₄)₂·4H₂O |

| Crystal System | Orthorhombic | Orthorhombic |

| Synthesis Temperature | 90°C | 20°C |

| Distinguishing Feature | Different orientation of one water molecule and hydrogen bonding pattern compared to β-form. mindat.orgnih.gov | Different orientation of one water molecule and hydrogen bonding pattern compared to α-form. mindat.orgnih.gov |

Investigation of Water Molecule Orientation and Hydrogen Bonding Patterns

The subtle yet significant differences between α- and β-hopeite are rooted in their hydrogen bonding networks. mdpi.com Single-crystal analysis has demonstrated that the key distinction arises from the specific orientation of a water molecule within the ZnO₆ octahedral network. nih.gov This variance in orientation leads to two distinct hydrogen-bonding patterns. nih.gov

Amorphous Precursors and Crystallization Pathways

Under specific conditions, such as at low concentrations in aqueous solutions at room temperature, amorphous zinc phosphate (B84403) (AZP) nanoparticles can precipitate before the formation of the crystalline hopeite phase. researchgate.netresearchgate.net These nanoparticles are typically spherical with diameters of approximately 20 nm. researchgate.netresearchgate.net A remarkable characteristic of these AZP nanoparticles is their high thermal stability; they can resist crystallization even when heated to 450°C in a dry state. researchgate.netresearchgate.net The non-crystalline nature of these intermediates has been confirmed through various analytical techniques, including X-ray powder diffraction and electron microscopy. researchgate.net

While thermally stable when dry, the amorphous zinc phosphate nanoparticles undergo rapid crystallization in the presence of water. researchgate.netresearchgate.net The transformation from the amorphous state to the crystalline hopeite structure is triggered by the diffusion and subsequent incorporation of water molecules into the nanoparticle structure. researchgate.net This process is often described as a dissolution-recrystallization reaction. researchgate.net The kinetics of this recrystallization have been observed to follow a classical Langmuir behavior. acs.org The presence of certain impurities, such as iron, can significantly inhibit this transformation process. acs.org

Thermal Decomposition and Dehydration Kinetics

When subjected to heat, trizinc diphosphate hydrate (B1144303) undergoes a series of decomposition and dehydration steps, losing its water of hydration to ultimately form the anhydrous salt.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in elucidating the dehydration process of zinc phosphate tetrahydrate. acs.org The TGA curve for Zn₃(PO₄)₂·4H₂O reveals a multi-step weight loss corresponding to the sequential removal of water molecules. researchgate.net

The process typically occurs in three main stages:

Stage 1: The onset of dehydration begins at approximately 95°C. Heating to about 145°C results in the loss of two water molecules, forming the dihydrate, Zn₃(PO₄)₂·2H₂O. researchgate.net Some studies note this first dehydration step occurring at around 115°C. srce.hr

Stage 2: Upon further heating to around 195°C, another water molecule is released, yielding the monohydrate, Zn₃(PO₄)₂·H₂O. researchgate.net

Stage 3: The final stage of dehydration produces the anhydrous Zn₃(PO₄)₂ phase. researchgate.net The complete conversion to the anhydrous form can occur at temperatures around 317°C. srce.hr

Each of these dehydration steps is associated with an endothermic peak on the DTA curve, indicating the energy absorbed by the compound to break the bonds holding the water molecules within the crystal lattice. srce.hr

| Temperature Range (°C) | Water Molecules Lost | Resulting Compound |

| 95 - 145 | 2 H₂O | Zn₃(PO₄)₂·2H₂O |

| 145 - 195 | 1 H₂O | Zn₃(PO₄)₂·H₂O |

| > 195 | 1 H₂O | Zn₃(PO₄)₂ (anhydrous) |

Note: The precise temperatures can vary depending on factors such as heating rate and atmospheric conditions.

Differential Scanning Calorimetry (DSC) for Kinetic and Thermodynamic Parameters of Dehydration

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the dehydration of hydrated compounds like trizinc diphosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O). By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can elucidate the kinetic and thermodynamic parameters associated with dehydration processes.

A study by Boonchom et al. revealed that the decomposition of synthesized Zn₃(PO₄)₂·4H₂O to anhydrous trizinc diphosphate (Zn₃(PO₄)₂) occurs in three distinct dehydration steps. acs.orgresearchgate.net These steps were analyzed using DSC to calculate the kinetic triplet parameters—activation energy (E), pre-exponential factor (A), and the Avrami exponent (n)—as well as the thermodynamic functions: activation enthalpy (ΔH), activation Gibbs free energy (ΔG), and activation entropy (ΔS*). acs.orgresearchgate.net

The thermal decomposition of α-Zn₃(PO₄)₂·4H₂O nanoparticles has also been studied, showing three stages of dehydration occurring between 300 and 800 K. The first stage is governed by a chemical reaction, while the second and third stages are controlled by nucleation and growth processes. researchgate.net

The kinetic and thermodynamic parameters for the three dehydration stages of Zn₃(PO₄)₂·4H₂O, as determined by DSC experiments, are summarized in the interactive table below. acs.orgresearchgate.net

| Dehydration Stage | Activation Energy (E) (kJ·mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Avrami Exponent (n) | Activation Enthalpy (ΔH) (kJ·mol⁻¹) | Activation Gibbs Free Energy (ΔG) (kJ·mol⁻¹) | Activation Entropy (ΔS*) (J·mol⁻¹·K⁻¹) |

|---|---|---|---|---|---|---|

| Stage 1 | 69.48 | 1.77 x 10⁶ | - | - | - | - |

| Stage 2 | 78.74 | 5.86 x 10⁹ | - | - | - | - |

| Stage 3 | 141.5 | 1.01 x 10¹² | - | - | - | - |

Crystalline Structure Variations in Zinc Phosphate Hydrates

Trizinc diphosphate and its hydrates exhibit polymorphism, meaning they can exist in different crystalline structures. These variations in crystal structure are influenced by factors such as the degree of hydration and the conditions of formation.

The anhydrous form, trizinc diphosphate (Zn₃(PO₄)₂), has been shown to crystallize in at least two different monoclinic systems. The α-Zn₃(PO₄)₂ form crystallizes in the C2/c space group. cdnsciencepub.comresearchgate.net In this structure, the zinc cations are found in two distinct tetrahedrally coordinated sites. cdnsciencepub.comresearchgate.net One-third of the zinc cations are situated on twofold axes within an oxygen tetrahedron, while the remaining two-thirds are in a pair of edge-sharing oxygen tetrahedra. cdnsciencepub.com The β-Zn₃(PO₄)₂ form also crystallizes in a monoclinic space group, P2₁/c, and its structure consists of interconnected sheets. cdnsciencepub.com

The hydrated forms of trizinc diphosphate also display structural diversity. The most common hydrated form is hopeite, or trizinc diphosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O), which has an orthorhombic crystal system. nih.gov The stepwise dehydration of hopeite leads to the formation of zinc phosphate dihydrate and ultimately the anhydrous forms. researchgate.net

Below is an interactive data table summarizing the crystalline structures of various zinc phosphate compounds.

| Compound Name | Formula | Crystal System | Space Group |

|---|---|---|---|

| α-Trizinc diphosphate | α-Zn₃(PO₄)₂ | Monoclinic | C2/c |

| β-Trizinc diphosphate | β-Zn₃(PO₄)₂ | Monoclinic | P2₁/c |

| Hopeite (Trizinc diphosphate tetrahydrate) | Zn₃(PO₄)₂·4H₂O | Orthorhombic | - |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic states and properties of molecular systems. nih.gov These calculations can predict molecular structures, thermodynamics, and spectroscopic parameters. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been effectively used to study the formation of phosphate (B84403) chains and the interaction of zinc ions with phosphate structures. acs.orgresearchgate.net DFT calculations can provide quantitative insight into the energetics associated with chemical reactions. acs.org

DFT-based models have been proposed to interpret the electrical properties of materials like transition-metal-doped zinc phosphate glass. d-nb.info In such models, concepts from conceptual DFT are used to calculate the energy required for a cation to be extracted from its site, which relates to the activation energy for DC conductivity. d-nb.info Studies on zinc dialkyldithiophosphate (ZDDP), a related organophosphate compound, have utilized DFT to explore molecular modifications, characterize linkage isomers by calculating their energetics, and investigate potential oxidative degradation pathways. nih.gov These calculations can reveal the relative stability of different isomeric forms, often finding that isomers with Zn-O bonds are energetically more favorable than those with Zn-S bonds due to the greater strength of the Zn-O bond. nih.gov

DFT has also been applied to understand adsorption processes at mineral-water interfaces, such as the adsorption of phosphate onto iron oxyhydroxides. By modeling the surface complexes, DFT can predict structures and calculate vibrational frequencies that can be compared with experimental data. mdpi.com This approach allows for the estimation of exchange energies between different ions on a mineral surface. mdpi.com

Table 1: Selected DFT-Calculated Parameters for Zinc and Phosphate-Containing Systems

| System/Process | Calculated Parameter | Value | Reference |

|---|---|---|---|

| ZDDP Isomerization | Relative Energy (ΔE) of Isomers | All isomers more favorable than standard molecule | nih.gov |

| ZDDP Fragmentation (Cut 1) | Cleavage Energy (Zn-O/S bonds) | 3.65 - 3.90 eV | nih.gov |

| ZDDP Fragmentation (Cut 3) | Cleavage Energy (P-O/S bonds) | 6.37 - 6.57 eV | nih.gov |

This table is interactive. Click on the headers to sort the data.

Ab initio quantum mechanical calculations are based on first principles, without the inclusion of empirical parameters. These methods have been used to study reactions such as the hydrolysis of pyrophosphate (H₄P₂O₇ + H₂O → 2H₃PO₄). nih.gov Such calculations, using various basis sets, can predict reaction enthalpies and optimized geometries. nih.gov For the pyrophosphate hydrolysis reaction, calculations at the SCF/6-31G** level predicted a reaction energy (ΔE) of -7.39 kcal/mol. nih.gov Including zero-point energy and electronic correlation effects adjusted the computed heat of reaction to -3.83 kcal/mol, indicating the reaction is exothermic in the gas phase. nih.gov

Ab initio molecular dynamics (AIMD) simulations combine ab initio calculations with molecular dynamics to study the time evolution of a system. acs.org This method is a powerful tool for identifying unknown chemical reactions. acs.org For instance, AIMD simulations have shed light on reaction pathways that transform organothiophosphates into phosphate structures, identifying mechanisms like dimerization or the transfer of a sulfide or alkoxy group between phosphorus atoms. acs.org In the study of zinc diffusion in semiconductors like GaP and InP, ab initio density functional theory has been used to determine the most energetically favorable diffusion mechanisms, such as the kickout mechanism. aps.org These calculations can determine the formation energy of defects and the activation energies for diffusion processes. aps.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations are extensively used to study the hydration of ions in aqueous solutions. For the phosphate ion (PO₄³⁻), simulations provide a detailed picture of the hydration shells. researchgate.net The first hydration shell of a phosphate ion is found to consist of approximately 13 to 15.9 water molecules. researchgate.netmdpi.com Each oxygen atom of the phosphate group forms, on average, three hydrogen bonds with surrounding water molecules. researchgate.net

Ab initio molecular dynamics (AIMD) simulations reveal that the hydration shells of phosphates undergo ultrafast structural fluctuations, inducing spectral diffusion of vibrational excitations on a sub-300 fs timescale. nih.govaip.org As the number of protonated OH groups on the phosphate decreases (from H₃PO₄ to PO₄³⁻), the hydration shell becomes more ordered, rigid, and the dynamics of the water shell slow down considerably. nih.govaip.org

For the Zn²⁺ ion, MD simulations and X-ray absorption spectroscopy studies show a well-defined first hydration shell containing six water molecules in a highly symmetric octahedral structure. nih.govresearchgate.net The average Zn-O distance in this first shell is approximately 2.06-2.15 Å. nih.govresearchgate.net The water molecules in this first shell are strongly polarized, with a calculated dipole moment of 3.3-3.4 D compared to a bulk water value of 2.73 D. nih.gov The second hydration shell is more disordered, and water exchange between the second shell and the bulk solution is frequently observed, while no exchanges are seen between the first and second shells over the simulation time scales. nih.gov

Table 2: Hydration Properties of Phosphate and Zinc Ions from MD Simulations

| Ion | Property | Value | Method | Reference |

|---|---|---|---|---|

| PO₄³⁻ | First Shell Coordination Number | 15.9 (at 0.05 M, 298 K) | MD Simulation | mdpi.com |

| PO₄³⁻ | First Shell Coordination Number | 13 | Ab initio QMCF MD | researchgate.net |

| Zn²⁺ | First Shell Coordination Number | 6 (Octahedral) | AIMD, AIMD/MM | nih.gov |

| Zn²⁺ | First Shell Zn-O Distance | 2.13-2.15 Å | AIMD, AIMD/MM | nih.gov |

| Zn²⁺ | First Shell Zn-O Distance | 2.06 Å | MD Simulation | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Computational Modeling of Ion Insertion and Diffusion Pathways

Computational modeling is crucial for understanding the mechanisms of ion insertion and diffusion in solid materials, which is fundamental for applications such as batteries and coatings.

First-principles computational methods are used to investigate diffusion mechanisms. For zinc diffusion in III-V semiconductors, calculations have shown that the "kickout mechanism" (where an interstitial Zn atom kicks a lattice atom into an interstitial site and takes its place) is often the favored process. aps.org These models can calculate the activation energy for such processes, finding values of 2.49 eV in GaP and 1.60 eV in InP. aps.org

In the context of cathode materials for aqueous zinc-ion batteries, computational models are used to determine diffusion paths and hopping barriers for Zn²⁺ ions. researchgate.net For instance, in a sodium vanadate (NVO) host structure, the diffusion paths can be modeled within a layer (in-plane or out-of-plane) or between layers. researchgate.net The corresponding energy barriers for these diffusion hops can be calculated, providing insight into the kinetics of zinc ion insertion and extraction. researchgate.net

Phase-field models are another continuum-based approach used to simulate diffusion-limited processes, such as lithium insertion in LiFePO₄ nanoparticles. arxiv.orgresearchgate.net These models can explicitly account for factors like anisotropic diffusion, elastic strain, and the finite width of the boundary between different phases (e.g., lithiated vs. delithiated). arxiv.orgresearchgate.net Such simulations can predict how parameters like particle size affect the kinetics of the ion insertion process. arxiv.orgresearchgate.net While applied to lithium-ion systems, these modeling principles are directly relevant to understanding zinc ion insertion into phosphate-based host structures.

Table 3: Calculated Parameters for Zinc Diffusion Pathways

| System | Diffusion Mechanism/Path | Activation Energy / Barrier | Method | Reference |

|---|---|---|---|---|

| Zn in GaP | Kickout Mechanism | 2.49 eV | First Principles | aps.org |

| Zn in InP | Kickout Mechanism | 1.60 eV | First Principles | aps.org |

| Zn in GaP | Interstitial Migration | 0.61 eV | First Principles | aps.org |

This table is interactive. Click on the headers to sort the data.

Advanced Applications and Emerging Research Directions

Materials Science Research in Nanomaterials

The transition from bulk trizinc diphosphate (B83284) hydrate (B1144303) to its nanoscale counterpart unveils a range of novel properties and enhanced performance characteristics. Research in this area is focused on understanding and controlling these nanoscale phenomena to develop advanced materials with tailored functionalities.

The synthesis method employed in the production of trizinc diphosphate hydrate nanoparticles has a profound impact on their final properties, including particle size and crystallinity. Various techniques, such as precipitation and sonochemical methods, are utilized to fabricate these nanomaterials. The selection of precursors and the control of reaction parameters like pH and temperature are crucial in determining the morphology and dimensions of the resulting nanoparticles.

For instance, the use of sonochemical methods has been shown to produce zinc phosphate (B84403) nanoparticles with a higher degree of crystallinity compared to conventional precipitation methods. This enhanced crystallinity can be attributed to the acoustic cavitation generated during the sonochemical process, which promotes more ordered atomic arrangements. The improved structural order can, in turn, influence the material's stability, reactivity, and performance in various applications.

While the synthesis of variably sized nanoparticles is established, detailed investigations into the direct correlation between particle size and specific physicochemical properties of trizinc diphosphate hydrate are an ongoing area of research. Understanding these size-dependent properties is critical for optimizing their performance in targeted applications.

A significant challenge in the practical application of trizinc diphosphate hydrate nanomaterials is their tendency to agglomerate, which can diminish their unique nanoscale advantages. To address this, researchers are exploring various surface modification strategies aimed at improving their dispersion in different media.

Surface modification involves the introduction of functional groups or the adsorption of stabilizing agents onto the nanoparticle surface. These modifications can alter the surface energy and steric hindrance, thereby preventing the particles from clumping together. Improved dispersion is crucial for creating homogenous composite materials and ensuring consistent performance in applications such as coatings and catalysis. Studies in this area are focused on identifying effective surface modifiers and understanding the mechanisms by which they enhance the stability and compatibility of trizinc diphosphate hydrate nanoparticles within various matrices.

Advanced Protective Coatings Research

Trizinc diphosphate hydrate plays a critical role in the formulation of advanced protective coatings, primarily due to its ability to form a robust and corrosion-resistant layer on metal substrates. Research in this domain is centered on elucidating the formation mechanisms of these coatings and enhancing their adhesion to the underlying substrate.

The application of a trizinc diphosphate hydrate coating, often referred to as a phosphate conversion coating, is a chemical process that transforms the surface of a metal into a non-metallic, crystalline layer. The fundamental mechanism involves a series of electrochemical reactions that occur when the metal substrate is brought into contact with an acidic phosphating solution.

The protective performance of a trizinc diphosphate hydrate coating is intrinsically linked to its adhesion to the metal substrate. Strong interfacial adhesion is essential to prevent delamination and ensure the long-term integrity of the coating, especially in harsh environments.

The primary mechanism of adhesion for these crystalline conversion coatings is often described as a mechanical interlocking or "lock and key" effect. The growth of the phosphate crystals into the micro-roughness of the substrate surface creates a strong physical bond. Research in this area focuses on understanding the factors that influence this mechanical interlocking, such as substrate preparation, the composition of the phosphating bath, and the morphology of the resulting crystals. Enhancing the interfacial adhesion is a continuous goal in the development of more durable and reliable protective coatings.

Exploration in Energy Storage Systems

Emerging research has identified trizinc diphosphate hydrate as a promising candidate for applications in energy storage technologies, particularly in the development of next-generation batteries and supercapacitors. Its electrochemical properties, coupled with its relative abundance and low cost, make it an attractive material for these applications.

Trizinc diphosphate is being investigated as a potential electrode material in zinc-ion batteries (ZIBs). In these systems, the material can undergo reversible electrochemical reactions, enabling the storage and release of energy. Research has shown that composites incorporating zinc phosphate can exhibit favorable specific capacities and cycling stability. For instance, some studies have reported that zinc phosphide (B1233454) composites with varying contents of zinc phosphate can achieve high initial capacities and maintain a significant percentage of that capacity over numerous cycles.

In the realm of supercapacitors, which store energy through electrostatic charge accumulation, trizinc diphosphate-based materials are also being explored. The performance of these materials is often evaluated based on their specific capacitance, which is a measure of their ability to store charge. The table below summarizes some of the reported electrochemical performance metrics for zinc phosphate-based materials in energy storage applications.

| Energy Storage Application | Electrode Material Composition | Key Performance Metric | Value | Cycling Stability |

| Zinc-Ion Battery | Zinc Phosphide / Zinc Phosphate Composite | Specific Capacity | Up to 571.1 mAh g⁻¹ | 94.5% capacity retention after 1000 cycles |

| Hybrid Supercapacitor | Zinc Zirconium Phosphate / Activated Carbon | Specific Capacitance | 275 F g⁻¹ | 87% retention after 10,000 cycles |

These findings highlight the potential of trizinc diphosphate hydrate and related compounds to contribute to the advancement of energy storage technologies. Ongoing research is focused on optimizing the material's structure and composition to further enhance its electrochemical performance, including energy density, power density, and long-term cyclability.

Anode Material Development for Rechargeable Batteries

The development of advanced energy storage systems has highlighted the potential of zinc-based batteries as a safe and cost-effective alternative to other rechargeable battery technologies. While much of the research has centered on zinc metal anodes, there is an emerging exploration of zinc compounds, including phosphates, for this purpose. Phosphate-based materials are recognized for their structural stability, which is a critical attribute for electrode materials in rechargeable batteries.

Aqueous zinc-ion batteries (AZIBs) are particularly promising due to their inherent safety and environmental friendliness. In this context, phosphate-based cathodes have been investigated for their ability to host zinc ions, with studies focusing on materials like vanadium phosphates which can offer high working voltages. rsc.org The investigation into phosphate-based materials for cathodes suggests a potential parallel exploration for anode applications. While research specifically detailing trizinc diphosphate hydrate as an anode material is still in nascent stages, the broader class of phosphate materials is under consideration for their potential to mitigate some of the challenges faced by pure zinc anodes, such as dendrite formation.

Electrochemical Performance and Ion Kinetics Studies

The performance of any battery is fundamentally governed by its electrochemical behavior and ion kinetics. For zinc-ion batteries, a significant challenge is the sluggish reaction kinetics that can result from the strong electrostatic interaction between divalent zinc ions (Zn²⁺) and the host material during the charge and discharge cycles. researchgate.net This can lead to issues like ion trapping, reduced mobility, and structural deformation of the electrode over time. researchgate.net

Catalytic Applications and Mechanisms

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in industrial processes, including ease of separation and potential for recycling. taylorfrancis.com Zinc-based compounds have been explored as effective heterogeneous catalysts in various organic synthesis applications. For instance, zinc catalysts have been successfully used in both intermolecular and intramolecular hydroamination reactions, which are important for forming carbon-nitrogen bonds. researchgate.net

Nano-zinc oxide has also been demonstrated as an efficient heterogeneous catalyst for the synthesis of various heterocyclic compounds. taylorfrancis.com Furthermore, research has been conducted on the synthesis and application of chitosan-supported zinc catalysts for decarboxylative coupling reactions to produce compounds like propargylamine. slideshare.net While specific studies focusing exclusively on trizinc diphosphate hydrate are not abundant, the proven catalytic activity of other zinc compounds suggests its potential as a solid acid catalyst for various organic transformations. Its hydrated nature could also play a role in influencing reaction pathways and selectivity.

The thermal stability and decomposition behavior of hydrated compounds are critical for their application in catalysis and materials science. The thermal decomposition of zinc-containing precursors is a common method for producing zinc oxide, a material with diverse industrial applications. researchgate.net Studies on the thermal decomposition of various zinc compounds, such as zinc carbonate hydroxide (B78521), show that these processes are energetically favorable due to their relatively low decomposition temperatures compared to other precursors. researchgate.net

The decomposition of zinc carbonate hydroxide, for instance, begins at approximately 150°C, with the rate becoming significant at temperatures above 200°C. researchgate.net Research on other related compounds like zinc di-(4-methylpentyl-2) dithiophosphate (B1263838) has also been conducted to understand the volatile products formed during thermal degradation. capes.gov.br This body of research indicates that heating trizinc diphosphate hydrate would similarly lead to a stepwise loss of water molecules, followed by the potential transformation of the phosphate structure at higher temperatures. Understanding these decomposition pathways is essential for applications where the material may be subjected to elevated temperatures, such as in heterogeneous catalysis.

Bio-Inorganic Interfaces and Bioceramics Research

In the field of bioceramics, there is significant interest in modifying calcium phosphate-based materials like hydroxyapatite (B223615) (HAp) to improve their biological and physicochemical properties. ias.ac.in Zinc is a key trace element in bone tissue, and its incorporation into HAp structures can enhance bone formation and provide antibacterial properties. ias.ac.inmdpi.com

The primary mechanism for zinc incorporation into the HAp lattice is the substitution of calcium ions (Ca²⁺) with zinc ions (Zn²⁺). mdpi.com This substitution leads to notable changes in the material's properties. Because the ionic radius of Zn²⁺ is smaller than that of Ca²⁺, this substitution typically causes a contraction of the crystalline lattice. mdpi.com

The incorporation of zinc can also influence the crystallinity of the resulting material. Several studies report that the addition of zinc ions into the hydroxyapatite structure leads to a reduction in crystallinity. ias.ac.intandfonline.com However, when zinc ions are added to other calcium phosphate structures like brushite, the crystallinity may not be significantly affected. ias.ac.in In some cases, the interaction of zinc with calcium phosphates can also occur through adsorption onto the mineral surface without a corresponding release of calcium. nih.gov

| Calcium Phosphate Structure | Primary Incorporation Mechanism | Effect on Crystallinity | Effect on Crystal Lattice | Reference |

|---|---|---|---|---|

| Hydroxyapatite (HAp) | Substitution of Ca²⁺ with Zn²⁺ | Generally decreases | Contraction of the unit cell | mdpi.comias.ac.in |

| Brushite | Doping with Zn²⁺ | Not significantly affected | - | ias.ac.in |

| Beta-tricalcium phosphate (β-TCP) | Adsorption | - | - | nih.gov |

Synthesis and Characterization of Zinc Phosphate Molecular Sieves

Zinc phosphate molecular sieves are a class of crystalline microporous materials with framework structures built from alternating ZnO₄ and PO₄ tetrahedra. Their synthesis is a complex process involving the self-assembly of these primary units into open frameworks with well-defined pores and channels. The structure and properties of the final product are highly dependent on the synthesis method and conditions. Researchers employ various techniques to control the crystallization process, leading to a diverse range of zinc phosphate-based materials with unique characteristics.

Synthesis Methodologies

The synthesis of zinc phosphate molecular sieves is typically carried out using methods that allow for the slow formation of crystalline structures from a reactive gel or solution. Common techniques include hydrothermal, solvothermal, precipitation, and sonochemical methods. Often, organic molecules known as templates or structure-directing agents (SDAs) are used to guide the formation of specific framework topologies.

Hydrothermal and Solvothermal Synthesis: These are the most prevalent methods for synthesizing zinc phosphate molecular sieves. mdpi.com The process involves heating a reaction mixture in a sealed vessel (autoclave) under autogenous pressure. In hydrothermal synthesis, water is the solvent, while solvothermal synthesis employs non-aqueous solvents or a mix of water and another solvent. iaea.orgrsc.org Key parameters that influence the final product include the composition of the starting gel (sources of zinc and phosphorus), the type of template used, pH, temperature, and reaction time. mdpi.com

For instance, zinc phosphate molecular sieves have been synthesized using zinc chloride and phosphoric acid as the zinc and phosphor sources, respectively, with (2-hydroxyethyl) trimethylammonium hydroxide serving as a template. researchgate.net In another example, a sol-gel assisted hydrothermal method was used to prepare metal-substituted zinc phosphate zeolites. mdpi.com The reaction mixture for these materials can have a molar ratio in the range of Zn salt: metal salt: organic amine: H₃PO₃: organic solvent: H₂O of 1.0:1.0:6.0–10.0:4.0–8.0:60–100:500–1000. mdpi.com Solvothermal synthesis at 433 K has been used to produce one-dimensional zinc phosphate chains. iaea.org